molecular formula C14H20O4 B14479549 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane CAS No. 65653-27-2

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane

Katalognummer: B14479549
CAS-Nummer: 65653-27-2
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: LAOAEHDUNORHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C15H22O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-Propoxyethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is unique due to its specific propoxyethoxy substitution, which can influence its reactivity and applications. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its similar counterparts .

Eigenschaften

CAS-Nummer

65653-27-2

Molekularformel

C14H20O4

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-[[4-(2-propoxyethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C14H20O4/c1-2-7-15-8-9-16-12-3-5-13(6-4-12)17-10-14-11-18-14/h3-6,14H,2,7-11H2,1H3

InChI-Schlüssel

LAOAEHDUNORHCD-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCOC1=CC=C(C=C1)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.